(1S,2R)-2-Aminocyclobutane-1-carboxylic acid
Overview
Description
“(1S,2R)-2-Aminocyclobutane-1-carboxylic acid” is a type of amino acid that has a cyclobutane ring structure . It belongs to a class of compounds known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of such compounds often involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives . Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also a common approach .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using the Cahn-Ingold-Prelog (CIP) rules . According to these rules, the nitrogen group is #1, the carbonyl side of the ring is #2, and the –CH2 side of the ring is #3 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various types of cycloadditions . These reactions can be influenced by factors such as the presence of oxygen, the use of certain dienophiles, and the specific stereochemistry of the compound .
Scientific Research Applications
Synthesis and Structural Studies
The compound has been synthesized with high enantiomeric excess, demonstrating its potential in constructing enantiomerically pure molecules. This process involves a [2+2] photocycloaddition reaction, highlighting the synthetic versatility of (1S,2R)-2-aminocyclobutane-1-carboxylic acid in organic synthesis (Gauzy, Pereira, Faure, & Aitken, 2004). Additionally, its incorporation into highly rigid beta-peptides through stereoselective synthesis showcases its role in peptide engineering, significantly impacting the study of protein structures and functions (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Conformational Analysis
Research has also focused on the conformational analysis of oligomers containing this compound. Studies suggest these oligomers preferentially fold into well-defined helical conformations, offering insights into secondary structure formation in peptides. This has implications for understanding protein folding and design, contributing to the development of novel biomaterials and therapeutic agents (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).
Potential Therapeutic Applications
While excluding direct discussions on drug use and side effects, it's noteworthy to mention the compound's utility in creating potential therapeutic agents. For instance, a novel boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential use in neutron capture therapy, a promising cancer treatment method. This underscores the compound's applicability in developing targeted therapies for complex diseases (Kabalka & Yao, 2003).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target beta-lactamase in escherichia coli .
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Biochemical Pathways
It’s known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acas), play important roles in plant metabolism . They are used as conformationally confined analogs of physiologically active natural amino acids and for the design of peptidomimetics .
Pharmacokinetics
It’s known that similar compounds, such as milnacipran, are rapidly excreted in urine . Approximately 55% of the dose is excreted in urine as unchanged milnacipran .
Result of Action
It’s known that similar compounds, such as 1-aminocyclopropanecarboxylic acid (acc), play important roles in plant metabolism . They are used as conformationally confined analogs of physiologically active natural amino acids and for the design of peptidomimetics .
Biochemical Analysis
Biochemical Properties
(1S,2R)-2-Aminocyclobutane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. For example, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions can lead to changes in the levels of various metabolites, affecting cellular function and metabolism.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it may exhibit toxic or adverse effects . For example, studies in animal models have shown that high doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism . For instance, this compound can be metabolized by aminotransferases, leading to the production of other amino acid derivatives that play roles in cellular function and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . For example, this compound can be transported into cells via amino acid transporters, where it can then interact with intracellular enzymes and receptors.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
properties
IUPAC Name |
(1S,2R)-2-aminocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461507 | |
Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
648433-09-4 | |
Record name | Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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